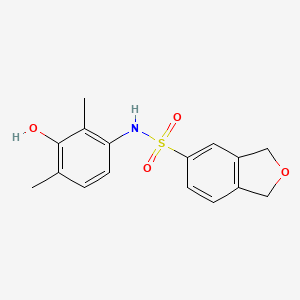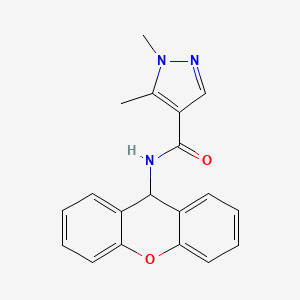![molecular formula C16H22F3N3O B7573425 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2009 by Abbott Laboratories and has since been the subject of scientific research due to its potential therapeutic applications. In
Mechanism of Action
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone selectively binds to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T-cells. These effects are thought to be mediated by the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T-cells. These effects are thought to be mediated by the inhibition of the NF-κB pathway, which is a key regulator of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone is its selectivity for the CB2 receptor, which allows for the study of CB2-mediated effects without the confounding effects of CB1 activation. However, one limitation of 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone is its relatively low potency compared to other CB2 agonists. This can make it difficult to achieve the desired pharmacological effects at lower concentrations, which can limit its utility in some experimental settings.
Future Directions
There are several potential future directions for research on 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone. One area of interest is the development of more potent CB2 agonists that can achieve the desired pharmacological effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone in various disease states, such as inflammatory bowel disease, multiple sclerosis, and cancer. Finally, the development of more selective CB2 agonists that can target specific immune cell populations may provide additional therapeutic opportunities.
Synthesis Methods
The synthesis of 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone involves a multistep process that starts with the reaction of 3-(trifluoromethyl)aniline with 1-(chloromethyl)-4-(dimethylamino)piperidine in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to form the final product, 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone has been the subject of scientific research due to its potential therapeutic applications. It is a selective CB2 agonist, which means it binds to and activates the CB2 receptor without activating the CB1 receptor. The CB2 receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. 1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain and neuropathic pain.
properties
IUPAC Name |
1-[4-(dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-21(2)14-6-8-22(9-7-14)15(23)11-20-13-5-3-4-12(10-13)16(17,18)19/h3-5,10,14,20H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHORNLUFOMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-2-phenoxy-N-propylpyridine-4-carboxamide](/img/structure/B7573349.png)
![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)
